![molecular formula C14H25NO5 B1407260 etilo (1S,3R,4R)-4-{[(terc-butóxi)carbonil]amino}-3-hidroxiciclohexano-1-carboxilato CAS No. 1392745-47-9](/img/structure/B1407260.png)

etilo (1S,3R,4R)-4-{[(terc-butóxi)carbonil]amino}-3-hidroxiciclohexano-1-carboxilato

Descripción general

Descripción

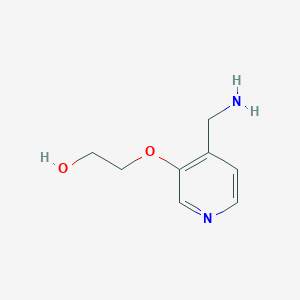

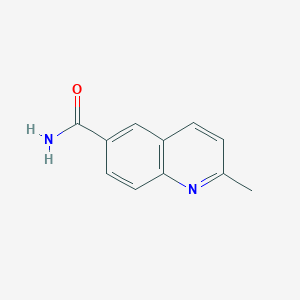

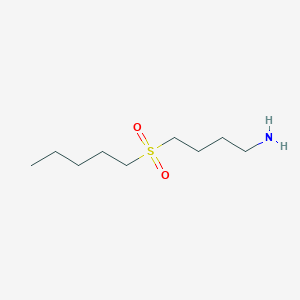

This compound is a derivative of cyclohexane, a six-membered ring, with an ethyl ester, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyl group . The Boc group is a common protecting group in organic synthesis, particularly for amines .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexane ring, which is a six-membered carbon ring. Attached to this ring is an ethyl ester group, a Boc protected amino group, and a hydroxyl group . The stereochemistry is indicated by the (1S,3R,4R) notation, which refers to the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

The Boc group in this compound can be removed under acidic conditions, revealing the free amine . This is a common step in peptide synthesis, where the amine can then react with a carboxylic acid to form an amide bond . The ethyl ester group can also be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar ethyl ester and hydroxyl groups could impart some degree of polarity to the molecule. The Boc group is quite bulky, which could influence the compound’s reactivity .Aplicaciones Científicas De Investigación

Características generales del grupo terc-butilo

El grupo terc-butilo se caracteriza por su singular patrón de reactividad debido a su naturaleza voluminosa. Esta impedimento estérico a menudo lo convierte en un buen grupo protector en la química sintética, ya que puede prevenir reacciones no deseadas en el sitio protegido. También se utiliza en transformaciones químicas y tiene implicaciones en las vías biosintéticas y de biodegradación .

Direcciones Futuras

The use of Boc-protected amino acids in the synthesis of peptides is a well-established field with many potential applications in medicinal chemistry and biology . Future research could explore the use of this specific compound in the synthesis of new peptides or other biologically active molecules .

Propiedades

IUPAC Name |

ethyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOLXBLTNBWCNP-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)

![2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407195.png)

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)